2-((2,5-dimethylbenzyl)thio)-7-phenyl-3-propyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
Description
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Properties
IUPAC Name |
2-[(2,5-dimethylphenyl)methylsulfanyl]-7-phenyl-3-propyl-5H-pyrrolo[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3OS/c1-4-12-27-23(28)22-21(20(14-25-22)18-8-6-5-7-9-18)26-24(27)29-15-19-13-16(2)10-11-17(19)3/h5-11,13-14,25H,4,12,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URTMUJWHRHLDMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC4=C(C=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as 2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one, is a derivative of thieno[2,3-d]pyrimidin-4(3H)-ones. These compounds have been found to have significant antimicrobial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) . Therefore, the primary targets of this compound are likely to be proteins or enzymes essential for the survival and replication of these bacteria.
Result of Action
The compound has been found to exhibit significant antimycobacterial activity. This suggests that its action results in the death or growth inhibition of Mycobacterium tuberculosis and Mycobacterium bovis, potentially making it useful in the treatment of diseases caused by these bacteria.
Biological Activity
The compound 2-((2,5-dimethylbenzyl)thio)-7-phenyl-3-propyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (CAS Number: 2034565-81-4) is a pyrrolo[3,2-d]pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its structural characteristics, synthesis methods, and biological activities, particularly focusing on antimicrobial and anticancer properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 403.5 g/mol. The structure features a pyrrolo[3,2-d]pyrimidine core, which is known for various biological activities. The presence of the thioether group (–S–) and the phenyl substituents contribute to its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C₃₄H₂₅N₃OS |
| Molecular Weight | 403.5 g/mol |
| CAS Number | 2034565-81-4 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including nucleophilic substitutions and cyclization processes. The precise synthetic route can vary but generally follows methodologies that are common for pyrrolo[3,2-d]pyrimidine derivatives.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of related compounds within the pyrrolo[3,2-d]pyrimidine class. For instance, derivatives have demonstrated activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus, with Minimum Inhibitory Concentrations (MICs) ranging from 187 μg/ml to >1000 μg/ml depending on the specific structure and substituents present on the core structure .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | MIC (μg/ml) | Zone of Inhibition (mm) |
|---|---|---|---|
| DMBPO (related compound) | E. coli | 187 | 10 |
| DMBPO (related compound) | Klebsiella pneumoniae | 220 | 10.3 |
| DMBPO (related compound) | Staphylococcus aureus | >1000 | 4.4 |
| DMBPO (related compound) | Bacillus subtilis | 850 | 2.6 |
Anticancer Activity
Pyrrolo[3,2-d]pyrimidine derivatives have also been investigated for their anticancer potential. Compounds with similar structures have shown promise in inhibiting cell proliferation in various cancer cell lines, including breast (MDA-MB-231), liver (SK-Hep-1), and gastric (NUGC-3) cancer cells. The mechanism of action is often linked to the inhibition of key signaling pathways involved in cell growth and survival .
Table 2: Anticancer Activity of Pyrrolo[3,2-d]pyrimidine Derivatives
| Compound Name | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | SK-Hep-1 | 15 |
| Compound B | MDA-MB-231 | 20 |
| Compound C | NUGC-3 | 25 |
Case Studies
In a notable case study published in recent literature, a series of pyrrolo[3,2-d]pyrimidine derivatives were synthesized and evaluated for their biological activities. One derivative exhibited significant cytotoxicity against breast cancer cells with an IC50 value significantly lower than standard chemotherapeutic agents . This highlights the potential of modifying substituents on the pyrrolo[3,2-d]pyrimidine core to enhance biological efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
